2-[(2,4-difluoroanilino)carbonyl]phenyl-N,N-dimethylsulfamate
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Overview
Description
2-[(2,4-difluoroanilino)carbonyl]phenyl-N,N-dimethylsulfamate is a chemical compound known for its unique properties and applications in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions in specialized reactors. The process is optimized to maximize efficiency and minimize waste, often incorporating advanced techniques such as continuous flow chemistry and automated monitoring systems to maintain consistent quality .
Chemical Reactions Analysis
Types of Reactions
2-[(2,4-difluoroanilino)carbonyl]phenyl-N,N-dimethylsulfamate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to alter the oxidation state of the compound, potentially changing its reactivity.
Substitution: Commonly involves replacing one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents or nucleophiles in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amines or alcohols.
Scientific Research Applications
2-[(2,4-difluoroanilino)carbonyl]phenyl-N,N-dimethylsulfamate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism by which 2-[(2,4-difluoroanilino)carbonyl]phenyl-N,N-dimethylsulfamate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological processes. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2,4-dichloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate
- 2-[(2,4-dibromoanilino)carbonyl]phenyl-N,N-dimethylsulfamate
- 2-[(2,4-dimethoxyanilino)carbonyl]phenyl-N,N-dimethylsulfamate
Uniqueness
Compared to these similar compounds, 2-[(2,4-difluoroanilino)carbonyl]phenyl-N,N-dimethylsulfamate is unique due to the presence of fluorine atoms, which can significantly influence its chemical reactivity, stability, and biological activity. Fluorine atoms often enhance the compound’s ability to interact with biological targets and improve its metabolic stability.
Properties
IUPAC Name |
[2-[(2,4-difluorophenyl)carbamoyl]phenyl] N,N-dimethylsulfamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F2N2O4S/c1-19(2)24(21,22)23-14-6-4-3-5-11(14)15(20)18-13-8-7-10(16)9-12(13)17/h3-9H,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGISWHOAGCZFBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)OC1=CC=CC=C1C(=O)NC2=C(C=C(C=C2)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F2N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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